N,N'-(sulfonyldibenzene-4,1-diyl)bis(3,4-dimethoxybenzamide)
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Overview
Description
N-{4-[4-(3,4-DIMETHOXYBENZAMIDO)BENZENESULFONYL]PHENYL}-3,4-DIMETHOXYBENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and benzamido functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(3,4-DIMETHOXYBENZAMIDO)BENZENESULFONYL]PHENYL}-3,4-DIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-Dimethoxybenzoic Acid: This can be achieved through the oxidation of veratraldehyde using an oxidizing agent such as potassium permanganate.
Formation of 3,4-Dimethoxybenzamide: The 3,4-dimethoxybenzoic acid is then converted to 3,4-dimethoxybenzamide through an amide formation reaction using reagents like thionyl chloride and ammonia.
Synthesis of 4-(3,4-Dimethoxybenzamido)benzenesulfonyl Chloride: This intermediate is prepared by reacting 3,4-dimethoxybenzamide with benzenesulfonyl chloride in the presence of a base such as pyridine.
Final Coupling Reaction: The final step involves coupling the intermediate with 4-aminophenyl-3,4-dimethoxybenzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(3,4-DIMETHOXYBENZAMIDO)BENZENESULFONYL]PHENYL}-3,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[4-(3,4-DIMETHOXYBENZAMIDO)BENZENESULFONYL]PHENYL}-3,4-DIMETHOXYBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{4-[4-(3,4-DIMETHOXYBENZAMIDO)BENZENESULFONYL]PHENYL}-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and benzamido groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3,4-dimethoxybenzamide: Shares the dimethoxybenzamide core but differs in the substituents attached to the nitrogen atom.
3,4-Dimethoxybenzamide: A simpler compound with only the dimethoxybenzamide structure.
N-(3,4-Dimethoxybenzoyl)-N-(4-(2-(dimethylamino)ethoxy)benzyl)-3,4-dimethoxybenzamide: A more complex derivative with additional functional groups.
Uniqueness
N-{4-[4-(3,4-DIMETHOXYBENZAMIDO)BENZENESULFONYL]PHENYL}-3,4-DIMETHOXYBENZAMIDE is unique due to its combination of methoxy, benzamido, and sulfonyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C30H28N2O8S |
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Molecular Weight |
576.6 g/mol |
IUPAC Name |
N-[4-[4-[(3,4-dimethoxybenzoyl)amino]phenyl]sulfonylphenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C30H28N2O8S/c1-37-25-15-5-19(17-27(25)39-3)29(33)31-21-7-11-23(12-8-21)41(35,36)24-13-9-22(10-14-24)32-30(34)20-6-16-26(38-2)28(18-20)40-4/h5-18H,1-4H3,(H,31,33)(H,32,34) |
InChI Key |
PUWLQDUEAZDIPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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